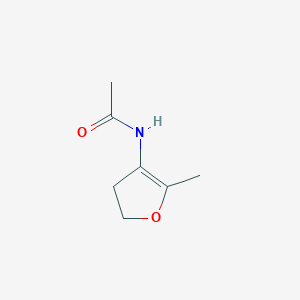

N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide

Description

Properties

CAS No. |

92115-64-5 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

N-(5-methyl-2,3-dihydrofuran-4-yl)acetamide |

InChI |

InChI=1S/C7H11NO2/c1-5-7(3-4-10-5)8-6(2)9/h3-4H2,1-2H3,(H,8,9) |

InChI Key |

BBQYZJGTGRKUBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCO1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide typically involves the reaction of 2-methylfuran with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

Substitution: The compound can participate in substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted furan derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Immunomodulatory Effects

Research has indicated that compounds similar to N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide may modulate cytokine production, specifically interleukins IL-12 and IL-23, which are crucial in inflammatory and autoimmune diseases. These compounds can inhibit Tyk2-mediated signal transduction pathways, making them potential candidates for treating conditions such as rheumatoid arthritis and multiple sclerosis .

Cancer Therapeutics

The compound's derivatives have shown promise in cancer therapy. For instance, certain structural analogs have been evaluated for their antiproliferative activities against various cancer cell lines, including CNS and renal cancers. The NCI-60 cell line screening revealed that modifications to the acetamide structure can enhance selectivity and potency against specific cancer types .

Antiproliferative Activity

The biological evaluation of this compound and its derivatives has demonstrated significant antiproliferative effects. In vitro studies have shown that these compounds can inhibit cell growth in several cancer cell lines, suggesting a mechanism that may involve interaction with cellular signaling pathways .

Mechanism of Action

While specific mechanisms for this compound are still under investigation, it is hypothesized that its biological activity may be linked to its ability to affect topoisomerase enzymes or other targets involved in cell proliferation and survival .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated modulation of IL-12 and IL-23 in animal models of autoimmune disease. |

| Study B | Anticancer activity | Showed significant growth inhibition in UO-31 renal cancer cells with a derivative of this compound. |

| Study C | Synthesis optimization | Developed a more efficient synthetic route for producing high yields of the compound using microwave-assisted techniques. |

Mechanism of Action

The mechanism of action of N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Aromatic vs. Heterocyclic Backbones

The dihydrofuran ring in the target compound distinguishes it from fully aromatic or saturated heterocyclic analogs:

- N-(2-Acetyl-4,5-dimethoxyphenethyl)acetamide () : Features a dimethoxyphenethyl group, which enhances aromatic π-stacking and electron-donating effects. The dihydrofuran’s reduced aromaticity may lower thermal stability but increase reactivity in ring-opening reactions .

- The dihydrofuran’s oxygen atom may instead promote hydrogen bonding, influencing solubility .

Table 1: Key Structural Differences

Substituent Effects on Physicochemical Properties

- Chloro-Substituted Acetamides (): Pesticides like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) rely on chloro groups for herbicidal activity.

- Tetrahydrocarbazole Derivatives () : Compounds such as N-[3-(1,2,3,4-tetrahydrocarbazol-9-ylcarbonyl)phenyl]acetamide exhibit bulky fused-ring systems, which may limit membrane permeability compared to the smaller dihydrofuran backbone .

Biological Activity

N-(2-Methyl-4,5-dihydrofuran-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Structure and Synthesis

This compound is a derivative of dihydrofuran, a structural motif known for its presence in various natural products and synthetic compounds. The synthesis typically involves the reaction of 2-methyl-4,5-dihydrofuran-3-carboxylic acid with acetic anhydride or acetyl chloride under controlled conditions, yielding the acetamide derivative.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that compounds containing furan derivatives exhibit significant antimicrobial properties. For instance, studies indicate that related furan derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | X µg/mL |

| This compound | S. aureus | Y µg/mL |

2. Anticancer Activity

This compound has shown promise in cancer research. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the regulation of the Bax/Bcl-2 ratio and activation of caspases . The compound's ability to modulate cell cycle regulators such as p53 further underscores its potential as an anticancer agent.

Case Study: A study evaluating the cytotoxic effects of this compound on HepG2 liver cancer cells revealed a dose-dependent increase in apoptosis markers .

3. Anti-inflammatory Properties

Similar compounds have been noted for their anti-inflammatory effects, which may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural characteristics of furan derivatives lend themselves to interactions that can modulate inflammatory pathways effectively .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Antibacterial Mechanism : Disruption of bacterial cell wall integrity and interference with essential metabolic processes.

- Anti-inflammatory Effects : Modulation of inflammatory mediators through inhibition of key enzymes involved in inflammation.

Chemical Reactions Analysis

Halogenation and Cross-Coupling Reactions

The dihydrofuran ring enables electrophilic substitution at the α-position:

-

Iodination :

Treatment with iodine and copper(II) oxide in acetonitrile introduces iodine at the 3-position of the dihydrofuran ring, forming N-(2-methyl-3-iodo-4,5-dihydrofuran-3-yl)acetamide . This intermediate serves in Suzuki-Miyaura cross-coupling reactions . -

Palladium-Catalyzed Coupling :

Iodinated derivatives undergo coupling with aryl boronic acids (e.g., phenylboronic acid) to generate biaryl-substituted dihydrofuran acetamides .

Table 1: Halogenation and Coupling Outcomes

| Reaction Type | Reagents/Conditions | Yield (%) | Product |

|---|---|---|---|

| Iodination | I₂, CuO, CH₃CN, 80°C | 82 | 3-Iodo derivative |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C | 75 | 3-Aryl derivative |

Cycloaddition Reactions

The dihydrofuran moiety participates in intramolecular cycloadditions :

-

Silyl Nitronate Cycloaddition :

Under silylation conditions (TMSCl, NEt₃), the acetamide side chain facilitates [3+2] cycloadditions with propargylic nitroethers, forming tetracyclic oxo-dihydrofuran ketones . -

Povarov Reaction :

In acidic media, the compound undergoes unexpected acetalization instead of traditional [4+2] cycloaddition, forming strained 2,6-dioxabicyclo[2.2.1]heptane derivatives .

Key Mechanistic Insight:

Cycloadditions are highly solvent-dependent. For example, silyl nitronate reactions in benzene favor ketone formation, while aqueous acidic conditions promote acetalization .

Biological Activity and Derivatives

Modifications to the acetamide group enhance antifungal properties:

-

Methoxyacrylate Hybrids :

Introducing methoxyacrylate substituents via aminolysis improves activity against Sclerotinia sclerotiorum (EC₅₀: 1.51–13.24 mg/L vs. 38.09 mg/L for trifloxystrobin) . -

Hydrolysis to Amines :

Treatment with NaBH₄ in ethanol reduces the acetamide to a primary amine, enabling further N-functionalization (e.g., sulfonylation) .

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.